molecular formula C9H9BrO4 B15460508 4-Bromo-2,3-dimethoxybenzoic acid CAS No. 61203-49-4

4-Bromo-2,3-dimethoxybenzoic acid

Cat. No.: B15460508
CAS No.: 61203-49-4
M. Wt: 261.07 g/mol
InChI Key: XWNCIWHUOQWPTJ-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethoxybenzoic acid is a chemical building block of high interest in organic chemistry and pharmaceutical research. As a multi-functionalized benzoic acid derivative, it serves as a versatile precursor and intermediate in the synthesis of more complex molecules. The bromine atom and methoxy groups on the aromatic ring offer distinct sites for further chemical modification, for instance, via metal-catalyzed cross-coupling reactions, enabling the creation of compound libraries for drug discovery. While the exact properties of this isomer are under investigation, research on similar brominated dimethoxybenzoic acids highlights their value as metabolites in pharmacological studies, such as the metabolism of psychoactive substances . This compound is strictly intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions.

Properties

CAS No.

61203-49-4

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

4-bromo-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C9H9BrO4/c1-13-7-5(9(11)12)3-4-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

XWNCIWHUOQWPTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)Br)C(=O)O

Origin of Product

United States

Chemical Reactivity and Derivatization of 4 Bromo 2,3 Dimethoxybenzoic Acid Scaffolds

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle for derivatization, readily undergoing reactions such as esterification and amide bond formation.

Esterification of 4-bromo-2,3-dimethoxybenzoic acid can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst, or conversion to the more reactive acyl chloride followed by treatment with an alcohol, yields the corresponding ester. A notable example involves the reaction with diazomethane, which converts the carboxylic acid to its methyl ester. acs.org This transformation is often a preliminary step to protect the carboxylic acid functionality or to modify its electronic and steric properties for subsequent reactions.

Table 1: Examples of Esterification Reactions

Reactant Reagent Product Reference

Amide Bond Formation

The carboxylic acid can be converted into amides by reaction with amines, typically mediated by coupling agents or after conversion to an acyl chloride. This reaction is fundamental in the synthesis of a wide range of compounds, including those with potential biological activity. For example, the formation of a sulfonamide has been reported, showcasing the versatility of this scaffold in incorporating different functional groups. nih.gov

Table 2: Example of Amide Bond Formation

Reactant Reagent Product Reference

Modifications of the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for introducing further complexity through various substitution and coupling reactions.

While direct nucleophilic aromatic substitution on the aryl bromide is generally challenging, the bromine atom can be displaced under specific conditions or after activation. However, palladium-catalyzed reactions are more commonly employed for its transformation.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The bromine atom of this compound serves as an excellent electrophilic partner in these transformations. mdpi.comnih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is widely used to form biaryl structures. The reactivity in Suzuki coupling can be influenced by the nature of the boronic acid and the ligands on the palladium catalyst. libretexts.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for the synthesis of arylalkynes. nih.govnih.gov The reaction can be performed under mild conditions and tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System Product Type Reference
Suzuki Coupling Arylboronic acid Pd(OAc)₂, Ligand, Base Biaryl derivative mdpi.com

Functionalization of Methoxy (B1213986) Groups (e.g., Demethylation and Subsequent Alkylation/Acylation)

The two methoxy groups on the benzene (B151609) ring can be cleaved (demethylated) to reveal hydroxyl groups, which can then be further functionalized.

Demethylation is often achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). acs.orgmdma.ch The choice of reagent can sometimes influence the outcome, with some reagents causing rearrangement of the bromine substituent. acs.org For instance, the use of 48% HBr has been observed to cause both demethylation and bromine migration in related bromomethoxybenzoic acids. acs.org In contrast, reagents like HCl-HOAc, aqueous HCl, HI, or AlCl₃ tend to result in only demethylation. acs.org Boron tribromide is a particularly effective reagent for the complete demethylation of aryl methyl ethers. mdma.ch

Once the hydroxyl groups are unmasked, they can undergo a variety of subsequent reactions:

Alkylation: The resulting phenols can be alkylated by reacting them with alkyl halides or other alkylating agents in the presence of a base. This allows for the introduction of new ether functionalities.

Acylation: Acylation of the phenolic hydroxyl groups can be accomplished using acyl chlorides or anhydrides to form esters.

These transformations significantly expand the range of accessible derivatives from the this compound scaffold.

Table 4: Demethylation and Potential Subsequent Reactions

Reaction Reagent(s) Intermediate/Product Reference
Demethylation HBr or BBr₃ 4-Bromo-2,3-dihydroxybenzoic acid acs.orgmdma.ch
Alkylation (of dihydroxy intermediate) Alkyl halide, Base 4-Bromo-2,3-dialkoxybenzoic acid derivative -

Applications in Organic Synthesis and Material Science

Role as a Key Intermediate in the Synthesis of Advanced Organic Molecules

4-Bromo-2,3-dimethoxybenzoic acid is established in the chemical literature as a useful synthetic intermediate. Its preparation was detailed in a 1977 study published in the Journal of Organic Chemistry, which explored the synthesis and potential bromine rearrangements during the demethylation of various bromomethoxybenzoic acids. This foundational work provided a reliable method for accessing this specific isomer, thereby making it available for further synthetic exploration.

The compound's structure is particularly suited for transformations involving the bromine and carboxylic acid groups. For instance, the bromine atom can participate in cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid group can be converted into a wide range of other functionalities, such as esters, amides, or acyl halides, or it can be removed entirely via decarboxylation. This versatility allows it to serve as a key component in the assembly of more complex and advanced molecular architectures.

Precursor for Bioactive Molecule Synthesis (e.g., Cyclic Structures, Flavones, Isoflavones, Xanthones, Quinazolinones)

The most clearly documented application of this compound is as a precursor in the synthesis of bioactive heterocyclic compounds, specifically certain quinolone derivatives. Quinolones are an important class of synthetic antibacterial agents. A patented process demonstrates that this compound can be used as a starting material in a multi-step sequence to prepare substituted quinolone carboxylates. In this context, the benzoic acid framework provides the core aromatic ring onto which the final heterocyclic system is constructed.

The synthesis of ethyl 1-cyclopropyl-1,4-dihydro-8-methoxy-7-fluoroquinolone-3-carboxylate, a molecule related to potent antibacterial agents, can be initiated from precursors derived from this compound. The synthetic sequence leverages the existing substitution pattern to build the final complex structure.

While the substitution pattern of this compound makes it a plausible precursor for other bioactive heterocyclic systems like flavones, isoflavones, xanthones, or quinazolinones, specific examples of its use in the synthesis of these particular classes of compounds are not prominently featured in the reviewed scientific literature. The synthesis of these structures often relies on different, though sometimes related, phenolic or benzoic acid starting materials.

Utilization in Natural Product Synthesis or Analogue Preparation

The structural motif of a substituted dimethoxybenzoic acid is a key feature in several classes of natural products, most notably the arylnaphthalene lignan (B3055560) lactones, which include compounds with significant antitumor activity such as steganone (B1246090). The synthesis of (±)-steganone was a topic of considerable research interest in the 1970s.

Multiple synthetic strategies for (±)-steganone rely on a key biaryl coupling reaction to form the central, sterically hindered biphenyl (B1667301) bond. These syntheses typically utilize a highly substituted bromobenzoic acid derivative which is coupled with another aromatic partner. For example, the synthesis reported by Ziegler and Schwartz involves the Ullmann coupling of 3-bromo-4,5-dimethoxybenzoic acid with a substituted iodobenzene (B50100) derivative.

Although a total synthesis of a natural product starting directly from this compound is not explicitly documented in the reviewed literature, its preparation and study in the same period as the intense efforts toward steganone synthesis highlight its relevance. The specific arrangement of its substituents makes it a potential building block for creating analogues of these natural products. By modifying the substitution pattern of the benzoic acid precursor, chemists can generate novel structures that are similar to the natural product but may possess different biological or physical properties. Therefore, this compound represents a valuable, though perhaps underutilized, intermediate for the preparation of lignan analogues.

Natural Product Analogue Target Key Precursor Example (Isomer) Key Reaction Step Relevance of this compound
(±)-Steganone3-Bromo-4,5-dimethoxybenzoic acidUllmann biaryl couplingA potential building block for creating structural analogues.

Potential Applications in Organic Optoelectronic Devices (via derived materials)

Based on a review of the available scientific literature, there are no specific documented applications of this compound or its direct derivatives in the field of organic optoelectronic devices. Research in this area typically focuses on larger, more conjugated molecular systems designed to absorb or emit light, or transport charge, and while this benzoic acid could potentially be incorporated into such systems, this application has not been reported.

Catalytic Properties of Derived Compounds

There is no information in the reviewed scientific literature to suggest that compounds directly derived from this compound have been investigated for or have shown catalytic properties.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 2,3 Dimethoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering a detailed map of the hydrogen and carbon skeletons.

Comprehensive ¹H and ¹³C NMR Analysis for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural verification of 4-Bromo-2,3-dimethoxybenzoic acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a substituted benzoic acid provides key information about the protons on the aromatic ring and the substituent groups. For instance, in a related compound, 4-bromo-3-methoxyphenol, the aromatic protons appear as doublets and a doublet of doublets, with chemical shifts (δ) around 7.34, 6.60, and 6.42 ppm. beilstein-journals.org The methoxy (B1213986) group protons typically resonate as a singlet further upfield. beilstein-journals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. In substituted benzoic acids, the carboxyl carbon (C=O) signal is typically found in the downfield region of the spectrum. For example, in 3,4-dichlorobenzoic acid, the carboxyl carbon resonates at approximately 164.8 ppm. rsc.org The carbons of the aromatic ring and the methoxy groups will also have characteristic chemical shifts. For example, in 4-bromo-3-methoxyphenol, the carbon atoms of the aromatic ring show signals at δ 156.76, 156.13, 133.36, 108.51, 102.27, and 100.46 ppm, while the methoxy carbon appears at 56.19 ppm. beilstein-journals.org

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for functionalities present in this compound, based on data from similar structures.

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~13 (broad singlet)~165-170
Aromatic Protons (Ar-H)~7.0-8.0~110-160
Methoxy Protons (-OCH₃)~3.8-4.0 (singlet)~55-60

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

For a complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another in the molecule. This is particularly useful for assigning the positions of substituents on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between different parts of the molecule, such as linking the methoxy groups and the carboxylic acid to the specific carbons of the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₉H₉BrO₄). epa.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Application in Reaction Monitoring and Identification of Byproducts

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is invaluable for monitoring the progress of chemical reactions and identifying impurities. nih.gov In the synthesis of this compound, GC-MS or LC-MS can be used to track the consumption of starting materials and the formation of the desired product. Furthermore, these techniques can help in the identification of potential byproducts, such as incompletely brominated or demethylated species, by analyzing their respective mass spectra and fragmentation patterns. For instance, in the metabolism study of a related compound, GC/MS was used to identify various metabolites, including a benzoic acid derivative. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of a carboxylic acid is confirmed by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1760 and 1690 cm⁻¹. libretexts.org The C-O stretching of the carboxylic acid will appear in the 1320-1210 cm⁻¹ range. libretexts.org The aromatic nature of the compound is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching absorptions in the 1600-1450 cm⁻¹ region. libretexts.org The C-O stretching of the methoxy groups will also produce characteristic bands.

The following table outlines the expected characteristic IR absorption bands for this compound.

Functional GroupCharacteristic Absorption (cm⁻¹)
Carboxylic Acid O-H Stretch3300 - 2500 (broad)
Aromatic C-H Stretch> 3000
Carbonyl (C=O) Stretch1760 - 1690
Aromatic C=C Stretch1600 - 1450
Carboxylic Acid C-O Stretch1320 - 1210

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derivatives

X-ray crystallography stands as an unparalleled and definitive technique for the elucidation of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this method provides indispensable insights into two critical areas: the unambiguous determination of the absolute stereochemistry of chiral derivatives and the detailed analysis of supramolecular assemblies governed by intermolecular forces, known as crystal packing. The presence of the bromine atom is particularly advantageous, as its significant anomalous scattering effect greatly facilitates the reliable determination of absolute configuration. soton.ac.uk

The precise knowledge of the solid-state conformation and intermolecular interactions is fundamental in materials science and medicinal chemistry, as these factors can influence key physical properties such as solubility, stability, and bioavailability.

Absolute Stereochemistry Determination

For derivatives of this compound that are chiral, X-ray crystallography provides the most direct route to determining their absolute stereochemistry. The process relies on the physical phenomenon of anomalous dispersion, which occurs when the X-ray radiation energy is near an absorption edge of an atom in the crystal. soton.ac.uk

The presence of a "heavy" atom, such as the bromine atom in these derivatives, produces a significant and measurable anomalous scattering effect. soton.ac.uk This allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomers). When analyzing a chiral, enantiomerically pure crystal, which necessarily crystallizes in one of the 65 Sohncke non-centrosymmetric space groups, the differences in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)) can be used to establish the absolute structure.

A critical parameter in this determination is the Flack parameter. soton.ac.uk A value of this parameter close to zero for a given structural model confirms that the absolute configuration of that model is correct. Conversely, a value approaching one indicates that the inverted structure is the correct one. Increasing the redundancy of the data collection can improve the precision of the Flack parameter, making the stereochemical assignment more reliable. soton.ac.uk

Crystal Packing Analysis

Key Intermolecular Interactions:

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. In many benzoic acid derivatives, it forms robust centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. researchgate.net In addition to these strong interactions, weaker C—H⋯O hydrogen bonds are also frequently observed, further reinforcing the structural framework. nih.gov

Halogen-Related Interactions: The bromine atom is a key participant in crystal packing. It can form short Br⋯Br contacts, as observed in the crystal structure of 4-bromo-2-hydroxybenzoic acid where a contact of 3.4442 (5) Å was reported. researchgate.net Furthermore, the bromine atom can act as a halogen bond acceptor in C—H⋯Br interactions, contributing to the thermodynamic stability of the crystal. nih.gov

π-π Stacking: The aromatic rings of the benzoic acid derivatives often engage in π-π stacking interactions. nih.gov These can range from parallel-displaced to T-shaped arrangements and may involve off-center donor-acceptor type interactions, particularly when electron-rich and electron-poor regions of adjacent molecules overlap. nih.gov These forces play a significant role in the alignment of molecules within the unit cell. nih.gov

Illustrative Crystallographic Data

The following tables provide examples of the type of crystallographic data obtained from single-crystal X-ray diffraction analysis of related brominated aromatic carboxylic acids and dimethoxybenzene derivatives.

Table 1: Example Crystal Data and Structure Refinement Parameters

ParameterExample Value (Based on 4-Bromo-2-hydroxybenzoic acid) researchgate.netExample Value (Based on 3,4-dimethoxybenzoic acid) researchgate.net
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 14.019 (3)4.8727 (5)
b (Å) 3.9663 (6)8.4926 (7)
c (Å) 13.565 (3)11.2333 (14)
α (°) 90101.365 (8)
β (°) 108.571 (7)102.010 (8)
γ (°) 90105.784 (8)
Volume (ų) 715.1 (2)422.03 (7)
Z 42
Reflections collected 5006Not Reported
Independent reflections 1149Not Reported
R-int 0.035Not Reported
Final R indices [I > 2σ(I)] R1 = 0.0358, wR2 = 0.0817Not Reported

Table 2: Selected Bond Lengths and Torsion Angles for Related Structures

FeatureDescriptionExample Value (Å or °)Source
Br···Br Contact Short intermolecular contact distance3.4442 (5) Å researchgate.net
C-Br Bond Length Covalent bond distance in a dibenzobromolium salt1.928 - 1.935 Å nih.gov
Dihedral Angle Angle between the aromatic ring and carboxylic acid group4.8 (4)° researchgate.net
Torsion Angle Twist of carboxyl group from benzene ring planeca. 3° researchgate.net

Computational and Theoretical Studies of 4 Bromo 2,3 Dimethoxybenzoic Acid and Its Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of molecules and how their atoms are arranged in space. This spatial arrangement, or conformation, significantly influences the physical, chemical, and biological properties of a compound.

In the study of derivatives of bromo-dimethoxybenzoic acid, such as 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) (6-BRB) and 5-bromo-2,3-dimethoxybenzaldehyde (B184988) (5-BRB), molecular modeling is used to compare theoretically optimized geometries with experimental data obtained from X-ray diffraction. scielo.brresearchgate.net For instance, the conformation of these molecules is stabilized by a variety of non-covalent interactions, including C-H⋯O hydrogen bonds, Br⋯Br interactions, and π⋯π stacking. scielo.br The specific nature and presence of these interactions are dependent on the substitution pattern of the bromine atom on the aromatic ring. scielo.br

A comparison of the crystal structures of two related derivatives, methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, reveals differences in their molecular conformations. nih.gov The latter crystallizes with two independent molecules in its asymmetric unit, which differ in the torsion angles of their side chains and the orientation of the carboxyl group relative to the benzene (B151609) ring. nih.gov Such analyses provide critical data on the preferred spatial arrangements and structural flexibility of these molecules.

Table 1: Comparison of Dihedral Angles in 4-Bromo-methoxymethoxy Derivatives

Compound Dihedral Angle Value (°)
methyl 4-bromo-2-(methoxymethoxy)benzoate Benzene ring to –COO– group 14.5 (2)
4-bromo-3-(methoxymethoxy)benzoic acid (Molecule A) Benzene ring to –COO– group 6.6 (4)
4-bromo-3-(methoxymethoxy)benzoic acid (Molecule B) Benzene ring to –COO– group 9.1 (4)
4-bromo-3-(methoxymethoxy)benzoic acid (Molecule A) Benzene ring to methoxymethoxy side chain 79.2 (3)
4-bromo-3-(methoxymethoxy)benzoic acid (Molecule B) Benzene ring to methoxymethoxy side chain 67.1 (3)

Source: Crystal structure analysis of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and stability of molecules. These calculations provide detailed information about orbital energies, charge distributions, and other electronic properties.

Studies on derivatives like 4-bromo-3-(methoxymethoxy)benzoic acid and various bromo-dimethoxybenzaldehydes frequently employ DFT methods, such as B3LYP and CAM-B3LYP, with basis sets like 6-311++G(d,p), to determine their molecular and electronic parameters. researchgate.netresearchgate.netbanglajol.info These theoretical calculations can assess electronic properties and stability based on the positions of substituents like the bromine atom. scielo.br

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests a molecule is more polarizable and reactive. researchgate.net For example, theoretical calculations on 6-bromo-2,3-dimethoxybenzaldehyde and 5-bromo-2,3-dimethoxybenzaldehyde showed that both molecules are electronically stable. scielo.br

Table 2: Calculated Quantum Chemical Properties for Bromo-Dimethoxybenzaldehyde Derivatives

Parameter 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) 5-bromo-2,3-dimethoxybenzaldehyde (5-BRB)
HOMO Energy (eV) Data not available Data not available
LUMO Energy (eV) Data not available Data not available
Energy Gap (ΔE) (eV) Data not available Data not available
Hardness (η) Hard Hard
Polarizability Not polarizable Not polarizable

Note: While specific energy values were not provided in the source, the qualitative descriptors of hardness and polarizability were reported. scielo.br Source: SciELO. scielo.br

Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations are instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. By calculating various reactivity descriptors, scientists can forecast how a molecule will behave in a chemical reaction.

For derivatives of 4-bromo-2,3-dimethoxybenzoic acid, reactivity descriptors such as ionization energy, hardness, and electrophilicity are determined using DFT. researchgate.netbanglajol.info These descriptors help predict the molecule's susceptibility to electrophilic or nucleophilic attack. The LUMO, for instance, indicates the ability of a compound to accept an electron and its susceptibility to a nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For bromo-dimethoxybenzaldehydes, MEP maps have been used to predict their physicochemical properties and confirm the electrophilic activity of the carbonyl groups. scielo.brresearchgate.net The influence of solvents on these reactivity parameters can also be studied using computational models like the Polarizable Continuum Model (PCM), which has shown that solvation can alter the values of reactivity descriptors. researchgate.netbanglajol.info

Theoretical Insights into Structure-Activity Relationships for Designed Derivatives

A significant application of computational studies is in establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. This knowledge is fundamental for the design of new, more effective molecules.

For the broader class of substituted benzoic acids, theoretical insights into SAR are crucial. nih.gov By understanding how modifications to the structure, such as the position of a bromine atom or the conformation of methoxy (B1213986) groups, affect the electronic properties and shape of the molecule, researchers can design new derivatives with fine-tuned functions. scielo.br For example, the study of retinoidal benzoic acids has shown that specific alkyl substitutions can lead to potent biological activity, and these principles can be applied to the design of new compounds. nih.gov

Computational methods allow for the screening of virtual libraries of designed derivatives, predicting their properties before they are synthesized in the lab. This in silico approach accelerates the discovery process for new materials and pharmacologically active agents by focusing experimental efforts on the most promising candidates. The understanding of noncovalent interactions, revealed through computational analysis, is particularly advantageous for designing new crystalline materials with desired properties. scielo.br

Biochemical and Pharmacological Research Applications Excluding Clinical Data

In Vitro Investigation of Biological Activities of Derivatives

While research specifically on derivatives of 4-Bromo-2,3-dimethoxybenzoic acid is limited, studies on closely related isomers and analogs provide insight into the potential biological activities of this class of compounds.

Derivatives of brominated dimethoxybenzoic acids have been investigated for their antimicrobial properties. Notably, a structural isomer, 6-Bromo-2,3-dimethoxybenzoic acid , has been reported to exhibit antibacterial activity. biosynth.comcymitquimica.com The proposed mechanism for this activity is the inhibition of bacterial cell wall synthesis through binding to an imine group. biosynth.comcymitquimica.com This compound is also described as a benzophenanthridine alkaloid that can inhibit protein synthesis and cell division. biosynth.comcymitquimica.com

Further research on related structures, such as chalcone (B49325) derivatives, supports the antimicrobial potential of this scaffold. A study on 4-bromo-3′,4′-dimethoxysubstituted chalcone demonstrated bactericidal effects against Gram-negative bacteria, with a more pronounced effect on Escherichia coli compared to Salmonella typhimurium. ceon.rs

Additionally, studies on trimethoxybenzoic acid derivatives have shown their potential as efflux pump inhibitors (EPIs) in bacteria. nih.govnih.gov Efflux pumps are a significant mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics. Specifically, certain trimethoxybenzoic acid derivatives were effective at inhibiting efflux pumps in Salmonella enterica and Staphylococcus aureus. nih.gov

Table 1: In Vitro Antimicrobial Activity of a Related Chalcone Derivative

CompoundBacterial StrainActivity (Zone of Inhibition)
4-bromo-3′,4′-dimethoxychalconeEscherichia coli ATCC 873911 ± 0.3 mm
4-bromo-3′,4′-dimethoxychalconeSalmonella typhimurium ATCC 1402815 ± 0.7 mm

Data sourced from a study on bromochalcone derivatives. ceon.rs

The antifungal potential of brominated dimethoxybenzoic acid derivatives has been explored through examination of related compounds. For instance, a series of N-phenacyl derivatives of 2-mercaptobenzoxazole, including bromo-substituted analogs, were screened for activity against various Candida species. nih.govmdpi.com One derivative, 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone , showed modest activity against a clinical isolate of C. albicans. mdpi.com

Other research into naphthoquinones, which share some structural similarities with the benzoic acid core, has also revealed antifungal properties. Halogenated naphthoquinones, such as those containing bromine, have been noted for enhanced lipophilicity and reactivity, which may facilitate interactions with fungal cell membranes and mitochondria. mdpi.com Similarly, studies on 2-acylated benzo- and naphthohydroquinones have identified compounds with significant antifungal activity against various Candida and filamentous fungi strains. researchgate.net

The dimethoxy-substituted phenyl motif is a key structural feature in the design of various enzyme inhibitors. While direct studies on this compound derivatives are not prominent, research on analogous structures highlights their potential for specific enzyme and receptor interactions.

One area of investigation is the inhibition of cholinesterases, which is relevant for neurodegenerative diseases. A study on 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety identified them as potent dual inhibitors of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). nih.gov The dimethoxy substitution was found to be a key feature for enhancing enzyme inhibitory activity. nih.gov

In the context of antibiotic resistance, derivatives of trimethoxybenzoic acid have been studied as inhibitors of bacterial efflux pumps, which are membrane proteins. nih.govnih.gov Docking studies suggested that these compounds could bind to efflux pump systems like AcrAB-TolC, and in vitro assays confirmed their ability to inhibit the efflux of substrates in Salmonella enterica and Staphylococcus aureus. nih.gov This indicates a direct interaction with these complex protein receptors.

Role as a Metabolite in In Vitro Biotransformation Studies

While there is no specific data on the role of this compound as a metabolite, extensive in vitro biotransformation studies have been conducted on the precursor of a positional isomer, 4-Bromo-2,5-dimethoxybenzoic acid (BDMBA) . These studies provide a model for how a bromo-dimethoxy-substituted aromatic ring might be processed metabolically.

In vitro studies using isolated liver cells (hepatocytes) have shown that 4-Bromo-2,5-dimethoxybenzoic acid is a metabolite of the psychoactive compound 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) . nih.gov The primary metabolic pathway leading to the formation of this benzoic acid derivative is oxidative deamination. nih.gov This process involves the enzymatic removal of the amine group from the ethylamine (B1201723) side chain of 2C-B, which is then further oxidized to a carboxylic acid, resulting in the formation of 4-Bromo-2,5-dimethoxybenzoic acid. nih.gov

This metabolic transformation is a key step in the detoxification and elimination of 2C-B. The main metabolic pathways identified in hepatocyte models include the initial oxidative deamination to form intermediate metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), with the benzoic acid derivative also being a product of this oxidative pathway. nih.gov

The metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) has been compared across different species using isolated hepatocyte models, revealing notable differences. nih.gov In a study involving hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice, the formation of various metabolites, including the 4-Bromo-2,5-dimethoxybenzoic acid isomer, was analyzed. nih.gov

The study observed significant interspecies variations. For example:

A previously unknown metabolite, 4-bromo-2,5-dimethoxy-phenol (BDMP) , was identified as a product only in mouse hepatocytes. nih.gov

The metabolite 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by hepatocytes from humans, monkeys, and rabbits, but not from dogs, rats, or mice. nih.gov

Table 2: Summary of Interspecies Metabolic Differences of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) in Hepatocyte Models

SpeciesUnique/Notable Metabolites Formed
HumanProduces B-2-HMPE
MonkeyProduces B-2-HMPE
DogDoes not produce B-2-HMPE
RabbitProduces B-2-HMPE
RatDoes not produce B-2-HMPE
MouseProduces BDMP; Does not produce B-2-HMPE

Data adapted from in vitro hepatocyte studies. nih.gov

Use as a Chemical Scaffold for the Synthesis of Compounds with Designed Biological Potential

The strategic placement of the bromo and dimethoxy substituents on the benzoic acid ring makes this compound a key building block in the synthesis of more complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the carboxylic acid and methoxy (B1213986) groups can be modified or can influence the electronic properties and three-dimensional shape of the resulting derivatives. These features are crucial in the field of drug discovery, where precise structural modifications can lead to enhanced biological activity.

The brominated methoxyphenyl moiety is a structural element found in a number of natural alkaloids known to possess biological activities, including antibacterial, antifungal, and antitumor properties. nih.gov This has inspired researchers to utilize synthetic building blocks like this compound and its close relatives to create novel compounds that mimic or expand upon the bioactivity of these natural products. For instance, research into related dimethoxybenzoic acid structures has shown their utility in generating compounds with potential as anticancer and antimicrobial agents. nih.govajrconline.org

While direct and extensive research showcasing this compound as a scaffold is an emerging area, the principles of its application can be understood from studies on its isomers and related compounds. The general strategy involves using the inherent reactivity of the molecule to build libraries of new chemical entities which are then screened for various biological activities in non-clinical settings.

A study on the synthesis of brominated 2,3-dimethoxybenzaldehydes, which are closely related to the parent acid, highlights the importance of the brominated methoxyphenyl unit as a building block for creating derivatives with potential biological functions. nih.gov The research focused on the synthesis and solid-state characterization of these aldehydes, which are precursors for more complex molecules. The work underscores the foundational role of such scaffolds in developing new compounds. nih.gov

In one area of investigation, derivatives of related benzoic acids have been synthesized and evaluated as potential enzyme inhibitors. For example, research on 2,3-dihydroxybenzoic acid, a demethylated analogue, led to the development of potent inhibitors for Poly(ADP-ribose)polymerase 1 (PARP1), a key target in cancer therapy. nih.gov This demonstrates how the benzoic acid core can be elaborated into pharmacologically active molecules. The synthesis involved esterification, alkylation, and amidation to build the final inhibitors. nih.gov

The following table outlines the key reactive sites on this compound and the potential types of modifications that can be exploited in the synthesis of new compounds.

Functional GroupPositionPotential Synthetic TransformationsResulting Structures
Carboxylic AcidC1Amide bond formation, Esterification, Reduction to alcoholAmides, Esters, Benzyl alcohols
BromineC4Suzuki coupling, Heck coupling, Sonogashira coupling, Buchwald-Hartwig aminationBi-aryl compounds, Substituted alkenes, Alkynes, Aryl amines
Methoxy GroupsC2, C3Ether cleavage (demethylation)Phenolic compounds
Aromatic RingC5, C6Electrophilic aromatic substitution (e.g., nitration, halogenation)Further substituted benzene (B151609) derivatives

Although specific data on large libraries derived from this compound is limited in publicly available research, the chemical principles and the biological activity of related compounds strongly support its potential as a valuable scaffold in preclinical drug discovery. The synthesis of derivatives from this starting material allows for the systematic exploration of chemical space to identify new molecules with desired biological effects, such as enzyme inhibition or antimicrobial activity, without entering the domain of clinical application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-bromo-2,3-dimethoxybenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of a dimethoxybenzoic acid precursor. For example, bromination using N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) under anhydrous conditions is a common approach . Optimization involves controlling temperature (typically 0–25°C), stoichiometric ratios of brominating agents, and reaction time (6–24 hours). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern (e.g., aromatic protons at δ 7.2–7.8 ppm for bromine-adjacent positions) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 275.98 for [M+H]⁺) .
  • Melting Point Analysis : Consistency with literature values (e.g., 146–148°C) confirms purity .
  • HPLC : Monitors reaction progress and purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the bromine substituent influence the compound’s reactivity in demethylation reactions?

  • Methodological Answer : During acidic demethylation (e.g., HBr-HOAc), bromine’s position relative to methoxy groups dictates reactivity. For this compound, bromine ortho to the carboxylic acid group remains stable, while methoxy groups undergo hydrolysis to hydroxy groups. This contrasts with derivatives where bromine is para to methoxy groups, leading to halogen migration or loss . Confirmatory experiments include comparative TLC analysis and isolating intermediates via fractional crystallization .

Advanced Research Questions

Q. What mechanistic insights explain bromine retention vs. migration during demethylation of brominated dimethoxybenzoic acids?

  • Methodological Answer : Bromine migration depends on steric and electronic factors. In this compound, the ortho position of bromine to the carboxylic acid group stabilizes the intermediate carbocation during demethylation, preventing migration. In contrast, bromine para to methoxy groups undergoes debromination-rebromination via radical intermediates, as shown in isotopic labeling studies . Computational modeling (DFT) of transition states can further validate these pathways .

Q. How can researchers resolve contradictions in reported yields for brominated benzoic acid derivatives under similar conditions?

  • Methodological Answer : Discrepancies often arise from subtle differences in reaction setup:

  • Catalyst Purity : Trace moisture in Lewis acids (e.g., AlCl₃) reduces efficacy. Use freshly distilled reagents .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor bromine retention, while non-polar solvents (e.g., CCl₄) may promote side reactions .
  • Workup Protocols : Incomplete neutralization of HBr can lead to hydrobromic acid-mediated debromination. Quench reactions with NaHCO₃ and extract promptly .

Q. What strategies optimize regioselective functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use n-BuLi at −78°C to deprotonate the position meta to bromine, followed by electrophilic quenching (e.g., D₂O for deuteration studies) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) replaces bromine with aryl groups. Monitor regioselectivity via LC-MS .
  • Esterification : Protect the carboxylic acid group (e.g., methyl ester formation via SOCl₂/MeOH) to enhance solubility for biological assays .

Q. How does the electronic environment of this compound affect its interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinities with target proteins (e.g., tyrosine kinases) using software like AutoDock Vina. The electron-withdrawing bromine and methoxy groups modulate π-π stacking and hydrogen bonding .
  • SAR Studies : Synthesize analogs (e.g., 4-chloro or 4-iodo derivatives) and compare IC₅₀ values in enzyme inhibition assays .
  • Fluorescence Quenching : Monitor interactions with serum albumin (BSA) via fluorescence spectroscopy to assess binding constants (e.g., Stern-Volmer analysis) .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting reports on the stability of this compound under basic conditions?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 7–12) and quantify degradation via HPLC. Bromine loss is minimal below pH 10 but accelerates in strongly basic media due to nucleophilic displacement .
  • Controlled Experiments : Repeat literature protocols with rigorous exclusion of oxygen (via argon purging) to prevent radical-mediated debromination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.